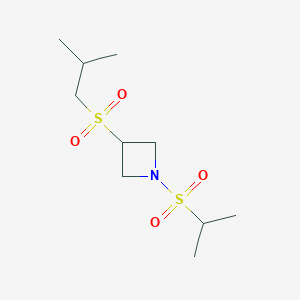

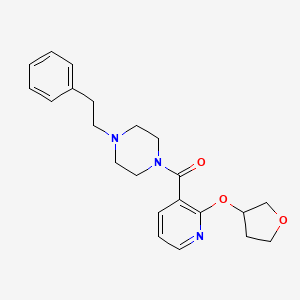

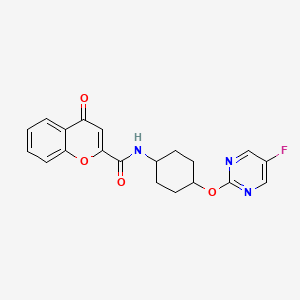

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in its chemical synthesis and biosynthesis .

Molecular Structure Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Physical and Chemical Properties Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .Aplicaciones Científicas De Investigación

Azetidine in Chemical Synthesis

Azetidines are explored for their roles in chemical synthesis, particularly in creating bioactive compounds and drug discovery. A stereospecific three-component reaction involving azetidines and arynes yields N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, which are precursors to bioactive compounds like pregabalin and lergotrile (Stephens et al., 2013). Additionally, azetidines are utilized in the synthesis of azetidin-3-ones, a process that has been improved through gold-catalyzed intermolecular oxidation of alkynes, demonstrating their versatility as substrates for functionalized azetidines (Ye, He, & Zhang, 2011).

Azetidine in Drug Development

Research on azetidine derivatives includes efforts to improve the pharmacological profiles of existing drugs. For instance, the antiviral drug 3'-azido-3'-deoxythymidine (AZT) has been a focus of studies aiming to enhance its efficacy and reduce its side effects. Investigations into the mechanisms of AZT, including its interaction with human serum albumin and its effects on protein glycosylation, shed light on its pharmacokinetics and potential areas for therapeutic improvement (Zhu et al., 2008); (Hall et al., 1994).

Azetidine in Medicinal Chemistry

Azetidines play a significant role in medicinal chemistry, offering a platform for the development of novel compounds with potential therapeutic applications. The exploration of azetidine chemistry, including the synthesis of functionalized azetidines and their incorporation into drug-like molecules, highlights the compound's potential in drug discovery and development (Mehra et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIUVFARHDFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)